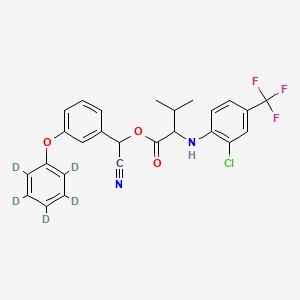
DL-Methyldopa-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Methyldopa-d3 is a deuterium-labeled version of DL-Methyldopa. It is a stable isotope-labeled compound where three hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms helps in tracing and quantifying the compound during various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Methyldopa-d3 involves the incorporation of deuterium into the DL-Methyldopa molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield deuteration. The reaction conditions are optimized to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DL-Methyldopa-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
DL-Methyldopa-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: The compound is employed in metabolic studies to trace the biochemical pathways and interactions within biological systems.
Medicine: In pharmacokinetics, this compound helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development and validation of analytical methods for drug testing and quality control.
Mechanism of Action
The mechanism of action of DL-Methyldopa-d3 is similar to that of DL-Methyldopa. It acts as a centrally acting alpha-2 adrenergic agonist. Upon administration, it is converted into its active metabolite, alpha-methyl norepinephrine, which stimulates alpha-2 adrenergic receptors in the central nervous system. This leads to the inhibition of adrenergic neuronal outflow, resulting in reduced vasoconstrictor signals and lowered blood pressure.
Comparison with Similar Compounds
DL-Methyldopa: The non-deuterated version of DL-Methyldopa-d3.
Levodopa (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
3-O-Methyldopa: A metabolite of L-DOPA.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development research.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/i1D3 |
InChI Key |
CJCSPKMFHVPWAR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



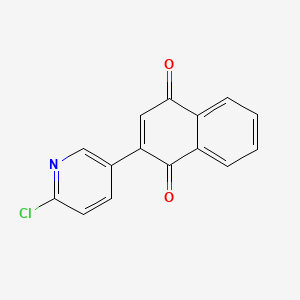
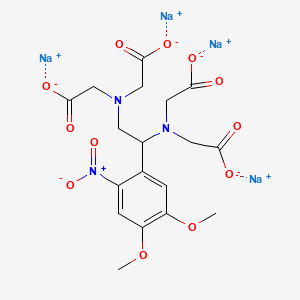
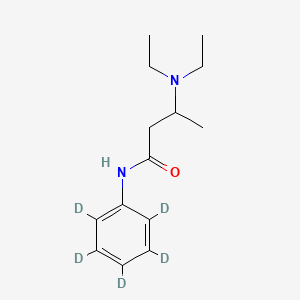
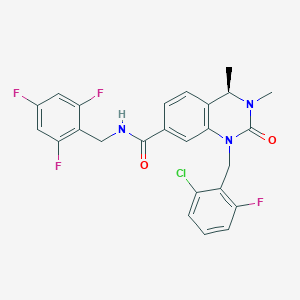

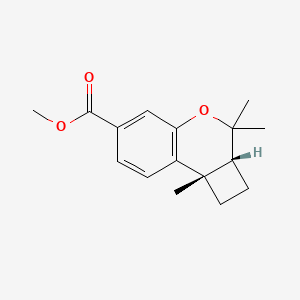
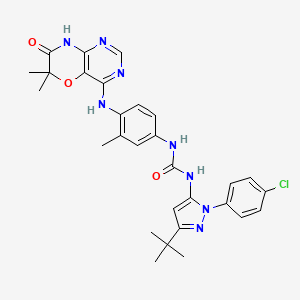

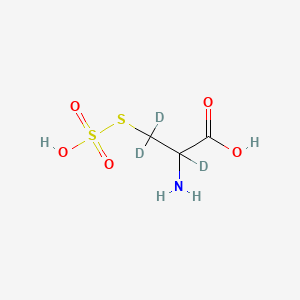
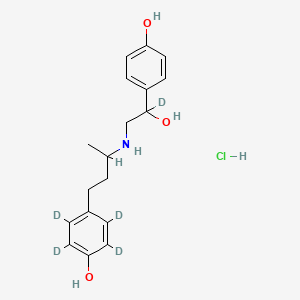
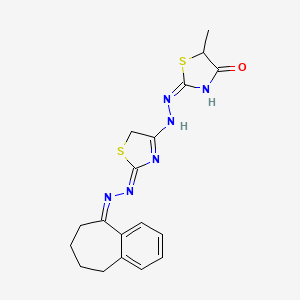
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
